1-(6-Methoxynaphthalen-2-yl)sulfonylimidazole
Description
1-(6-Methoxynaphthalen-2-yl)sulfonylimidazole is a sulfonylimidazole derivative featuring a 6-methoxynaphthalene moiety. This structural motif is pharmacologically significant, as the methoxynaphthalene group is present in non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen . The sulfonylimidazole component is a heterocyclic system known for its versatility in medicinal chemistry, often contributing to binding affinity and metabolic stability. For example, semicarbazide/thiosemicarbazide derivatives of 6-methoxynaphthalene demonstrate potent anti-tumor effects via Nur77 modulation .
Properties
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)sulfonylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-19-13-4-2-12-9-14(5-3-11(12)8-13)20(17,18)16-7-6-15-10-16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPWPEATGKMCOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Imidazole Core
The imidazole ring is synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde under acidic conditions. This method, adapted from industrial heterocyclic synthesis protocols, produces unsubstituted imidazole, which is then functionalized at the 1-position. A critical modification involves alkylation with isopropyl bromide in the presence of sodium hydride to introduce the isopropyl group at the 2-position, yielding 2-isopropylimidazole.
Reaction Conditions:
-
Temperature: 60–80°C
-
Catalyst: Concentrated hydrochloric acid
-
Yield: 70–85% (after recrystallization)
Sulfonylation with 6-Methoxy-2-naphthalenesulfonyl Chloride
The sulfonyl group is introduced via reaction of 2-isopropylimidazole with 6-methoxy-2-naphthalenesulfonyl chloride. This step, performed in anhydrous dichloromethane or tetrahydrofuran, requires a base such as triethylamine to neutralize HCl byproducts. The reaction proceeds at room temperature over 12–24 hours, with monitoring via thin-layer chromatography (TLC) to confirm completion.
Key Considerations:
-
Solvent Choice: Polar aprotic solvents enhance reactivity but may necessitate lower temperatures to avoid side reactions.
-
Base Selection: Triethylamine outperforms weaker bases like pyridine in minimizing esterification byproducts.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost efficiency and scalability. A patented continuous-flow system exemplifies this approach, where intermediates are generated and consumed in situ, reducing isolation steps. For example, 6-methoxy-2-naphthalenesulfonyl chloride is synthesized via chlorosulfonation of 6-methoxy-2-naphthalene, itself produced through Friedel-Crafts acylation of 2-methoxynaphthalene.
Table 1: Comparison of Sulfonylation Methods
| Parameter | Batch Reactor (Traditional) | Continuous-Flow (Industrial) |
|---|---|---|
| Reaction Time | 24 hours | 4–6 hours |
| Yield | 65–75% | 85–90% |
| Catalyst Lifetime | 5 cycles | 50+ cycles |
| Byproduct Formation | 10–15% | <5% |
Key Intermediates and Their Synthesis
6-Methoxy-2-naphthalenesulfonyl Chloride
This intermediate is synthesized via chlorosulfonation of 6-methoxy-2-naphthalene using chlorosulfonic acid at 0–5°C. The reaction is quenched with ice water, and the product is extracted into dichloromethane.
Critical Purity Metrics:
2-Isopropylimidazole
Produced via Debus-Radziszewski condensation, this intermediate is purified via vacuum distillation to remove unreacted ammonia and formaldehyde.
Optimization of Reaction Parameters
Temperature and Catalysis
Elevating temperatures beyond 80°C during sulfonylation accelerates reaction rates but risks decomposition of the sulfonyl chloride. Catalytic amounts of dimethylaminopyridine (DMAP) improve yields by 10–15% through activation of the sulfonyl chloride.
Solvent Effects
Nonpolar solvents like toluene result in slower reactions but higher selectivity, whereas polar solvents like acetonitrile increase byproduct formation. A mixed solvent system (e.g., toluene:THF 3:1) balances speed and purity.
Analytical Characterization Methods
Post-synthesis analysis ensures compliance with pharmaceutical standards. Key techniques include:
-
Nuclear Magnetic Resonance (NMR): Confirms substitution patterns on the imidazole and naphthalene rings.
-
High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects sulfonic acid byproducts.
-
Mass Spectrometry (MS): Verifies molecular weight (expected m/z: 316.4 for C₁₇H₁₆N₂O₃S).
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxynaphthalen-2-yl)sulfonylimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonylimidazole group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a naphthoquinone derivative, while substitution reactions can produce various sulfonylimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties against a range of pathogens. Research indicates that sulfonamide derivatives, similar in structure to 1-(6-Methoxynaphthalen-2-yl)sulfonylimidazole, exhibit significant antibacterial and antifungal activities.
- Antibacterial Properties : A study demonstrated that certain sulfonamide derivatives had notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. For instance, compounds with similar structural motifs showed MIC values as low as 5.19 µM against Staphylococcus aureus and Klebsiella pneumoniae .
- Antifungal Activity : The compound's analogs also displayed antifungal activity, with some derivatives proving more effective than fluconazole against strains like Candida albicans .
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Type | MIC (µM) | Activity Against |
|---|---|---|---|
| Compound W6 | Antibacterial | 5.19 | S. aureus, K. pneumoniae |
| Compound W1 | Antifungal | 5.08 | C. albicans |
| Fluconazole | Antifungal | 8.16 | C. albicans |
Anticancer Potential
1-(6-Methoxynaphthalen-2-yl)sulfonylimidazole and its derivatives have been investigated for their anticancer properties, particularly against various human cancer cell lines.
- In Vitro Studies : The anticancer efficacy of related compounds was assessed using the HCT116 colorectal carcinoma cell line. One derivative exhibited an IC50 value of 4.12 µM, indicating significant potency compared to standard chemotherapeutic agents like 5-fluorouracil (IC50 = 7.69 µM) .
- Mechanism of Action : The mechanism of action appears to involve inducing apoptosis and cell cycle arrest in cancer cells, which is a critical pathway for the development of effective anticancer therapies .
Data Table: Anticancer Activity
| Compound Name | Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| Compound W17 | HCT116 | 4.12 | 5-Fluorouracil |
| Compound W1 | Various Cancer Cells | Varies | - |
Neuroprotective Effects
Emerging research indicates that compounds with similar structures may also possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's.
- Cholinesterase Inhibition : Some derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease pathology, thereby enhancing cognitive function in preclinical models .
Case Study on Antimicrobial Efficacy
A recent study evaluated the antibacterial activity of several sulfonamide derivatives against multidrug-resistant pathogens, including MRSA strains. The tested compounds demonstrated significant activity with MIC values lower than traditional antibiotics like linezolid, showcasing their potential as alternative therapeutic agents .
Case Study on Cytotoxic Effects
A comparative study assessed the cytotoxic effects of various sulfonamide derivatives on cancer cell lines. The results indicated that certain compounds led to a remarkable reduction in cell viability at concentrations exceeding 10 µM, suggesting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of 1-(6-Methoxynaphthalen-2-yl)sulfonylimidazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations :
- Sulfonylimidazole vs. Pyrazole/Oxadiazole : The sulfonyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to alkyl-linked heterocycles (e.g., pyrazole in ).
- Substituent Effects : Halogenation (e.g., bromo in ) or thiolation (e.g., oxadiazole in ) alters electronic properties and bioactivity.
Key Observations :
- Anti-Tumor Efficacy : Compound 9h demonstrates specificity for gastric cancer cells, likely due to Nur77-mediated apoptosis , whereas pyrazole derivatives lack explicit activity data.
Physicochemical Properties
Key Observations :
- Solubility: Sulfonylimidazole derivatives are expected to exhibit moderate solubility in polar solvents (e.g., DMSO) due to the sulfonyl group, similar to 1-(6-methoxy-2-naphthyl)ethanol .
Biological Activity
1-(6-Methoxynaphthalen-2-yl)sulfonylimidazole is a synthetic compound that has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonyl group attached to an imidazole ring and a methoxynaphthalene moiety, which contributes to its unique reactivity and biological properties. The general structure can be represented as follows:
Where the specific arrangement of atoms influences the compound's interaction with biological targets.
1-(6-Methoxynaphthalen-2-yl)sulfonylimidazole exhibits several mechanisms of action that contribute to its biological activities:
- Enzyme Inhibition : The sulfonyl group can interact with various enzymes, potentially inhibiting their activity. This inhibition can affect metabolic pathways and signal transduction.
- Antitumor Activity : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic factors.
Antimicrobial Properties
Research has shown that 1-(6-Methoxynaphthalen-2-yl)sulfonylimidazole possesses antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects. For instance, studies have indicated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory activity. In vivo studies have reported that it reduces inflammation markers in animal models, indicating potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
Recent studies have focused on the anticancer properties of 1-(6-Methoxynaphthalen-2-yl)sulfonylimidazole. For example:
- Cell Line Studies : The compound was tested on various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). Results showed that it inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating potent activity against these cell lines .
- Mechanism of Action : The anticancer effects are believed to be mediated through the induction of apoptosis, as evidenced by increased levels of cleaved PARP and cell cycle arrest at the G2/M phase .
Case Study 1: Antitumor Activity Evaluation
In a study evaluating the antitumor activity of 1-(6-Methoxynaphthalen-2-yl)sulfonylimidazole, researchers synthesized several derivatives and assessed their cytotoxicity against different cancer cell lines. Among the tested compounds, one derivative exhibited an IC50 value of 1.40 μM against HGC-27 cells, demonstrating significant potency .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 9h | HGC-27 | 1.40 | Apoptosis induction |
| 9u | HGC-27 | 4.56 | Apoptosis induction |
Case Study 2: Anti-inflammatory Activity Assessment
In another study, the anti-inflammatory effects were evaluated using carrageenan-induced paw edema in mice. The results indicated that treatment with the compound significantly reduced swelling compared to controls, suggesting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 1-(6-Methoxynaphthalen-2-yl)sulfonylimidazole?
- Methodological Answer : Synthesis typically involves sulfonylation of imidazole derivatives with a methoxynaphthalene sulfonyl chloride intermediate. Critical steps include controlling reaction temperature (e.g., 0–5°C during sulfonyl chloride formation) and using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. Purification via column chromatography with gradients (e.g., hexane/ethyl acetate) is essential to isolate the product from byproducts like unreacted starting materials .
Q. How can X-ray crystallography validate the structural integrity of this compound?
- Methodological Answer : Structural validation requires high-quality single crystals grown via slow evaporation in solvents like ethanol or acetonitrile. SHELXL (part of the SHELX suite) is widely used for refinement, leveraging high-resolution data to resolve atomic positions and confirm sulfonylimidazole geometry. Key parameters include R-factor convergence (<0.05) and validation tools like PLATON to check for missed symmetry or disorder .
Q. What spectroscopic techniques are most effective for characterizing 1-(6-Methoxynaphthalen-2-yl)sulfonylimidazole?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm) and naphthalene aromatic protons (δ ~7.2–8.5 ppm). Sulfonyl groups deshield adjacent imidazole protons (δ ~8.0–8.5 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with accuracy <5 ppm.
- FTIR : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and imidazole C-N vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for sulfonylimidazole derivatives?
- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition data (e.g., varying IC₅₀ values across studies) may arise from assay conditions (e.g., cell line specificity, serum concentration). Validate findings using orthogonal assays (e.g., apoptosis markers alongside MTT assays) and computational docking (e.g., AutoDock Vina) to correlate activity with binding affinity to targets like Nur77 or Bcl-2 .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Salt Formation : Convert the free base to a hydrochloride salt (e.g., using HCl in dioxane) to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve membrane permeability.
- Nanoparticle Encapsulation : Use PEGylated liposomes to enhance circulation time .
Q. How can computational methods predict the reactivity of 1-(6-Methoxynaphthalen-2-yl)sulfonylimidazole in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution on the sulfonyl group, identifying electrophilic sites. Fukui indices can predict regioselectivity in reactions with amines or thiols. Compare results with experimental kinetic data (e.g., pseudo-first-order rate constants) to validate models .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical trials?
- Methodological Answer : Key issues include:
- Byproduct Control : Optimize stoichiometry (e.g., 1.2:1 sulfonyl chloride:imidazole) to minimize di-sulfonylated impurities.
- Purification : Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling.
- Safety : Mitigate hazards (e.g., sulfonyl chloride toxicity) via closed-system reactors and real-time FTIR monitoring .
Data Contradiction Analysis
Q. Why do crystallographic data for similar sulfonylimidazoles show variability in bond angles?
- Methodological Answer : Discrepancies in S-N-C bond angles (e.g., 105° vs. 112°) may arise from crystal packing effects or torsional strain. Compare multiple datasets (e.g., Cambridge Structural Database entries) and perform Hirshfeld surface analysis to distinguish intrinsic molecular geometry from lattice influences .
Q. How to address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer : Stability studies (e.g., HPLC tracking at pH 2–7) reveal hydrolytic degradation pathways. Use deuterated solvents (e.g., DCl in D₂O) to trace proton exchange in NMR, identifying labile groups like the sulfonamide linkage. Stabilize via steric hindrance (e.g., ortho-methyl substitution) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
